Product packaging for Benzyl (chlorosulfonyl)carbamate(Cat. No.:CAS No. 89979-13-5)

Benzyl (chlorosulfonyl)carbamate

Cat. No.: B042154
CAS No.: 89979-13-5
M. Wt: 249.67 g/mol
InChI Key: BCSYQDOKTDVISP-UHFFFAOYSA-N
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Description

Benzyl (chlorosulfonyl)carbamate is a high-purity chemical reagent designed for advanced organic synthesis and medicinal chemistry research. This compound serves as a versatile key intermediate for introducing both sulfamide and carbamate functionalities into target molecules. Research Applications and Value: This reagent is primarily valued for the synthesis of novel sulfamide derivatives. In research settings, compounds of this class have demonstrated significant inhibitory properties against a range of enzymes, making them valuable for pharmacological studies. Specifically, sulfamides synthesized from similar intermediates have shown potent activity as inhibitors for enzymes such as Carbonic Anhydrase (CA) I and II, as well as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). These enzymes are important targets in investigations for conditions like glaucoma, epilepsy, and neurodegenerative disorders, including Alzheimer's disease. The benzyl-protecting group offers additional flexibility for further synthetic modifications. Key Specifications: CAS Number: 89979-13-5 IUPAC Name: [({[(chlorosulfonyl)amino]carbonyl}oxy)methyl]benzene Purity: ≥95% Melting Point: 80-81 °C This product is intended for research purposes in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClNO4S B042154 Benzyl (chlorosulfonyl)carbamate CAS No. 89979-13-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-chlorosulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8ClNO4S/c9-15(12,13)10-8(11)14-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSYQDOKTDVISP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20565888
Record name Benzyl (chlorosulfonyl)carbamate
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Molecular Weight

249.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89979-13-5
Record name Phenylmethyl N-(chlorosulfonyl)carbamate
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Record name Benzyl (chlorosulfonyl)carbamate
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Record name benzyl N-(chlorosulfonyl)carbamate
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Synthetic Methodologies for Benzyl Chlorosulfonyl Carbamate and Its Analogs

Direct Synthesis from Chlorosulfonyl Isocyanate

Chlorosulfonyl isocyanate (CSI) is a powerful reagent in organic chemistry, largely due to its dual electrophilic nature. arxada.com It possesses two reactive sites: the highly electrophilic carbon atom of the isocyanate group and the sulfur atom of the chlorosulfonyl group. arxada.com This reactivity makes it the most common and efficient precursor for benzyl (B1604629) (chlorosulfonyl)carbamate. The synthesis generally requires anhydrous, non-nucleophilic solvents like chlorocarbons or acetonitrile (B52724) because of CSI's high reactivity. arxada.com

Reaction with Benzyl Alcohol and Derivatives

The most direct method for synthesizing benzyl (chlorosulfonyl)carbamate is the reaction between chlorosulfonyl isocyanate and benzyl alcohol. In this reaction, the oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group in CSI. arxada.com This addition reaction is typically rapid and efficient, yielding the corresponding N-chlorosulfonyl carbamate (B1207046). nih.gov The general scheme involves the addition of the alcohol to the isocyanate, forming the carbamate product. This method is effective for primary alcohols and can be conducted under mild, room temperature conditions. nih.gov

Carbamoylation and Sulfamoylation Sequences

The dual reactivity of chlorosulfonyl isocyanate allows for sequential reactions, primarily carbamoylation followed by potential sulfamoylation. arxada.comresearchgate.net The initial and most favorable reaction with an alcohol is the nucleophilic attack on the isocyanate carbon, a process known as carbamoylation, to form the this compound. arxada.com The resulting product still contains a reactive sulfonyl chloride (-SO₂Cl) group. This group can subsequently react with another nucleophile, such as an amine, in a sulfamoylation step to create a sulfamide (B24259). This sequential reactivity makes this compound a useful intermediate for synthesizing more complex molecules. For instance, a four-step synthesis starting from CSI can involve carbamoylation, sulfamoylation, deprotection, and nitrosation to yield target compounds. researchgate.net

One-Pot Synthetic Procedures

To improve efficiency and simplify procedures, one-pot syntheses utilizing chlorosulfonyl isocyanate have been developed. nih.gov These methods avoid the need to isolate the often-sensitive N-chlorosulfonyl carbamate intermediate. A one-pot, two-step, three-component process can be implemented where CSI, an alcohol (like benzyl alcohol), and a third reactant are combined in a single reaction vessel. nih.gov This approach has been successfully demonstrated for the amidation of quinoxalin-2(1H)-ones, where the N-chlorosulfonyl carbamate is prepared in situ from CSI and an alcohol before reacting with the quinoxalinone. nih.gov Such procedures significantly improve reaction efficiency and allow for the rapid generation of molecular complexity from simple, low-cost starting materials. nih.gov

Table 1: Examples of One-Pot Procedures Involving N-Chlorosulfonyl Carbamate Intermediates

This table is interactive. Click on the headers to sort.

Procedure Type Reactants Intermediate Final Product Class Research Finding Citation
Three-Component Amidation Chlorosulfonyl Isocyanate, Alcohol, Quinoxalin-2(1H)-one N-Chlorosulfonyl Carbamate N-Amidated Quinoxalinones A streamlined process with significantly improved reaction efficiency for creating complex nitrogen-containing molecules. nih.gov
Multi-step Synthesis Chlorosulfonyl Isocyanate, Alcohol, Amine N-Chlorosulfonyl Carbamate N-Acyl-Substituted Sulfamides The intermediate, formed from CSI and an alcohol, reacts with amines to form Burgess-type intermediates. researchgate.net
Oxazolecarbamate Synthesis Chlorosulfonyl Isocyanate, Alcohol, N-Acylated Amino Acid N-Chlorosulfonyl Carbamate 5-Oxazolecarbamates N-chlorosulfonyl carbamates are prepared in situ and react with amino acids to form oxazole (B20620) derivatives in a one-step process. researchgate.net

Flow Chemistry Approaches in Production

Flow chemistry offers significant advantages for handling highly reactive and potentially hazardous reagents like chlorosulfonyl isocyanate. By using microreactors or continuous flow systems, chemists can achieve superior control over reaction parameters such as temperature, pressure, and stoichiometry, while minimizing the accumulation of unstable intermediates. While specific literature detailing the flow production of this compound is not prevalent, the principles have been applied to similar syntheses. For example, continuous flow processes have been developed for the synthesis of other carbamates, demonstrating high yields and purity. arxada.com Flow systems have also been used for diazotization followed by chlorosulfonylation, showcasing the potential for inhibiting side reactions and safely handling energetic intermediates on a larger scale. arxada.com These technologies are applicable to the synthesis of this compound, promising enhanced safety, scalability, and efficiency compared to traditional batch processing.

Synthesis of Specifically Substituted Benzyl Chlorosulfonylcarbamate Analogs

The synthesis of specifically substituted analogs of this compound typically follows the primary synthetic route outlined in section 2.1.1. The desired structural variations are introduced by starting with a substituted benzyl alcohol derivative. The reaction of a substituted benzyl alcohol with chlorosulfonyl isocyanate proceeds via the same mechanism, with the nucleophilic oxygen of the alcohol attacking the isocyanate, to yield the corresponding substituted this compound.

The availability of a wide range of substituted benzyl alcohols allows for the creation of a diverse library of analogs. Methods to synthesize these precursors are well-established, including the chlorination of benzylic C-H bonds or the nucleophilic substitution of benzylic alcohols to create varied functional groups on the benzyl ring or benzylic position. The choice of the starting alcohol directly dictates the final substitution pattern of the resulting chlorosulfonylcarbamate analog.

Table 2: Examples of Substituted Benzyl Alcohol Precursors for Analog Synthesis

This table is interactive. Use the search bar to filter results.

Precursor Compound Name Chemical Formula Substitution Pattern
4-Methylbenzyl alcohol C₈H₁₀O Methyl group at para position
4-Methoxybenzyl alcohol C₈H₁₀O₂ Methoxy group at para position
4-Chlorobenzyl alcohol C₇H₇ClO Chlorine atom at para position
4-Nitrobenzyl alcohol C₇H₇NO₃ Nitro group at para position
2-Chlorobenzyl alcohol C₇H₇ClO Chlorine atom at ortho position
3,4-Dichlorobenzyl alcohol C₇H₆Cl₂O Chlorine atoms at meta and para positions
Phenyl(propan-2-yl)methanol C₁₀H₁₄O Isopropyl group at benzylic position

Mechanistic Investigations of Reactions Involving Chlorosulfonyl Carbamate Species

Detailed Reaction Pathways and Proposed Intermediates

The reactions involving chlorosulfonyl carbamate (B1207046) species can proceed through various pathways, largely dictated by the substrate, reaction conditions, and the specific nature of the carbamate. For benzyl (B1604629) (chlorosulfonyl)carbamate, the presence of the benzyl group allows for pathways involving stabilized cationic intermediates, while the chlorosulfonyl group can participate in radical or ionic processes.

One proposed pathway involves the role of N-chlorosulfonyl carbamates as effective amidyl-radical precursors under photoinduced conditions. rsc.org In this scenario, the N-S bond can undergo homolytic cleavage to generate an amidyl radical, which can then engage in further reactions, such as the amidation of quinoxalin-2(1H)-ones. rsc.org This radical pathway offers a distinct mode of reactivity compared to more common ionic pathways. rsc.org

Alternatively, in acid-catalyzed condensation reactions, such as those between benzyl carbamate and glyoxal, a cascade of intermediates can be formed. nih.gov While not involving the chlorosulfonyl group directly, these studies provide insight into the behavior of the benzyl carbamate moiety. Intermediates such as N,N'-bis(carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol have been isolated under low acidity, while higher acidity leads to intermediates like N,N'-bis(carbobenzoxy)ethan-1,2-diol. nih.gov These findings highlight the complex equilibria and multiple condensation products that can arise. nih.gov

In reactions resembling nucleophilic substitution, the pathway may involve the formation of key intermediates like benzyl radicals or benzyl cations, particularly in condensed phases. researchgate.net The photolysis of analogous compounds like benzyl chloride has been shown to produce both benzyl radicals and, in polar solvents like acetonitrile (B52724), benzyl cations. researchgate.net Theoretical studies on related Friedel-Crafts benzylation reactions have identified multiple intermediates along the reaction coordinate, confirming the complexity of these transformations. rsc.org

Stereochemical Control and Diastereoselectivity in Amination Reactions

Controlling the stereochemical outcome is a significant challenge in synthesis. In amination reactions utilizing benzyl (chlorosulfonyl)carbamate or related species, the stereochemistry of the product is intimately linked to the reaction mechanism. The planarity of key intermediates, such as the benzyl carbocation, plays a pivotal role in determining the final stereochemical configuration.

The stereochemical course of nucleophilic substitution reactions involving benzylic systems is often rationalized by considering the continuum between SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) mechanisms. beilstein-journals.org

An SN1 mechanism proceeds through a dissociative pathway, where the leaving group departs in the rate-determining step to form a carbocation intermediate. libretexts.org In the case of a benzylic substrate, this would be a benzyl carbocation. This carbocation is sp²-hybridized and trigonal planar. libretexts.org The incoming nucleophile can then attack this planar intermediate from either face with roughly equal probability. libretexts.org This typically leads to a racemic mixture of products, meaning there is a loss of stereochemical information from the starting material. beilstein-journals.orglibretexts.org

However, the outcome is not always complete racemization. The formation of ion pairs (intimate and solvent-separated) can influence the stereochemical outcome. rsc.org If the nucleophile attacks an intimate ion pair, where the leaving group is still in close proximity to the carbocation, one face may be shielded, leading to a preference for inversion of configuration. beilstein-journals.org As the ions become more separated by solvent molecules (solvent-separated ion pairs), the attack from either side becomes more equally likely, leading to increased racemization. beilstein-journals.orgrsc.org

An SNi (internal nucleophilic substitution) mechanism is a less common, concerted process where the nucleophile is delivered from the same side as the leaving group, leading to retention of stereochemistry. This mechanism involves a cyclic transition state.

Role of Benzyl Carbocation Intermediates in Reactivity

The benzyl carbocation is a frequently proposed and studied intermediate in reactions involving benzyl derivatives. researchgate.netrsc.orgresearchgate.net Its relative stability, due to resonance delocalization of the positive charge into the aromatic ring, makes its formation more favorable compared to simple alkyl carbocations.

The formation of a benzyl carbocation is the hallmark of an SN1-type pathway. libretexts.org Once formed, this highly reactive electrophile is readily attacked by nucleophiles. libretexts.orgresearchgate.net The reactivity of the benzyl carbocation is central to many synthetic transformations, including Friedel-Crafts alkylations and solvolysis reactions. rsc.org Some research suggests that the high reactivity of the benzyl carbocation can be perceived as it acting as a strong protonating agent, which converts it into a highly reactive carbene molecule. researchgate.net

Studies on the solvolysis of substituted benzyl derivatives have shown that the nature of the intermediate can shift from an intimate ion pair to a solvent-separated ion pair depending on the substituents on the benzene (B151609) ring and the polarity of the solvent. rsc.org For instance, electron-donating groups like p-methoxy stabilize the carbocation, favoring its formation and the involvement of solvent-separated ion pairs. rsc.org

Influence of Reaction Conditions on Mechanistic Pathways

Reaction conditions exert a profound influence on the operative mechanistic pathway, and thus on the reaction's outcome and selectivity. Key factors include the solvent, acidity, and temperature.

The solvent is particularly critical in reactions that can proceed via ionic intermediates. nih.govlibretexts.orgnih.gov Polar, protic solvents are effective at stabilizing both the departing leaving group and the resulting carbocation in an SN1 reaction, thereby accelerating the rate. libretexts.org The dielectric constant of a solvent is a rough measure of its polarity; higher dielectric constants generally favor SN1 pathways. libretexts.org In contrast, aprotic solvents may favor other mechanisms. For example, in the acid-catalyzed condensation of benzyl carbamate with glyoxal, acetonitrile (CH₃CN) was found to have a strong activating effect, while dimethyl sulfoxide (B87167) (DMSO) had a deactivating effect. nih.gov

The table below summarizes the expected influence of solvent properties on the mechanistic pathway for reactions potentially involving benzyl carbocation intermediates.

Solvent PropertyInfluence on SN1 PathwayRationale
Polarity (High) FavoredStabilizes the charged carbocation intermediate and leaving group. libretexts.org
Protic Nature FavoredSolvates both the cation and anion effectively through hydrogen bonding. libretexts.org
Coordinating Ability Can shift mechanismStrong nucleophilic solvent assistance can lead to borderline or SN2 character. nih.gov
Aprotic Nature DisfavoredLess effective at stabilizing charged intermediates compared to protic solvents. nih.gov

Acidity is another crucial factor, as demonstrated in condensation reactions where higher acidity led to different intermediate species compared to low-acidity conditions. nih.gov The concentration of the acid catalyst can determine which functional groups (e.g., alcohol vs. amide) condense preferentially and can prevent or enable the formation of specific cyclic byproducts. nih.gov

Applications of Benzyl Chlorosulfonyl Carbamate in Advanced Organic Synthesis

Strategic Use as a Reagent for N-Functionalization

The unique structure of benzyl (B1604629) (chlorosulfonyl)carbamate makes it a valuable tool for the introduction of nitrogen-containing functional groups, a process known as N-functionalization. This is particularly relevant in multi-step syntheses where the reactivity of amine groups must be carefully managed.

A primary application of benzyl (chlorosulfonyl)carbamate is as a reagent for installing the benzyloxycarbonyl (Cbz or Z) protecting group onto primary and secondary amines. The Cbz group is a widely used carbamate-based protecting group in organic synthesis, especially in peptide chemistry. chem-station.commasterorganicchemistry.com The protection reaction involves the nucleophilic attack of an amine on the carbonyl center of the carbamate (B1207046), displacing the chlorosulfonyl portion and forming a stable, protected amine. This protected form of the amine is significantly less nucleophilic and basic, preventing it from undergoing unwanted side reactions during subsequent synthetic steps. chem-station.com Benzyl carbamate itself is a stable, solid compound used as a protected form of ammonia, which can be N-alkylated before deprotection. wikipedia.org The Cbz group can be readily removed under mild conditions, typically through catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst), which cleaves the benzyl-oxygen bond to release the free amine, toluene, and carbon dioxide. masterorganicchemistry.comorganic-chemistry.org

In the broader context of organic synthesis, the Cbz group, installable by reagents like this compound, is a cornerstone of protecting group strategies. chem-station.com Carbamates are generally preferred over amides or sulfonamides for protection due to the relative ease and mildness of their cleavage. chem-station.com The utility of the Cbz group is most evident in orthogonal protection strategies, where multiple protecting groups are used in a single molecule. masterorganicchemistry.com Each protecting group can be removed under a unique set of conditions without affecting the others.

For instance, the Cbz group is stable to the acidic conditions used to remove the commonly used tert-butyloxycarbonyl (Boc) group and to the basic conditions used to cleave the fluorenylmethyloxycarbonyl (Fmoc) group. masterorganicchemistry.comsmolecule.com This orthogonality is crucial in complex syntheses, such as solid-phase peptide synthesis, allowing for the selective deprotection and modification of specific amine sites within a larger molecule. masterorganicchemistry.com

Protecting GroupAbbreviationCommon Deprotection ConditionsStability
Benzyloxycarbonyl Cbz, ZH₂/Pd-C (Catalytic Hydrogenation) masterorganicchemistry.comStable to mild acid and base
tert-Butoxycarbonyl BocStrong Acid (e.g., TFA, HCl) masterorganicchemistry.comsmolecule.comStable to base and hydrogenation
9-Fluorenylmethoxycarbonyl FmocBase (e.g., Piperidine) masterorganicchemistry.comStable to acid and hydrogenation

Synthesis of Biologically Relevant Compounds and Pharmaceutical Intermediates

The reactivity of both the Cbz and chlorosulfonyl moieties of this compound is harnessed for the synthesis of a wide array of compounds with significant biological and pharmaceutical relevance.

This compound and related reagents are instrumental in the synthesis of unnatural amino acid derivatives and peptidomimetics—molecules that mimic the structure and function of peptides but have improved properties like enhanced stability and bioavailability. researchgate.netarkat-usa.org By protecting the amino group of a natural or unnatural amino acid with the Cbz group, chemists can perform selective modifications on other parts of the molecule, such as the carboxylic acid or the side chain. researchgate.netgoogle.com

Furthermore, the sulfonamide linkage is a key bioisostere of the amide bond found in peptides. princeton.edu Incorporating a sulfonamide group can alter the molecule's conformation and hydrogen-bonding capabilities, which can lead to improved binding affinity for biological targets. researchgate.net The synthesis of peptidomimetics containing aryl sulfonamide motifs is a recognized strategy for developing new therapeutic agents. researchgate.net For example, benzylsulfonamide-containing peptidomimetics have been explored for their bioactivity. researchgate.net The synthesis of β-amino acid derivatives, which can be generated from β-lactams, is another area where related precursors like chlorosulfonyl isocyanate are employed. nih.gov

The chlorosulfonyl (-SO₂Cl) group is a highly reactive electrophile that readily reacts with nucleophiles, particularly primary and secondary amines, to form a stable sulfonamide bond (-SO₂-N<). This reaction is a cornerstone for creating diverse libraries of sulfonamide-based compounds for drug discovery. researchgate.netnih.gov

In some synthetic pathways, amine hydrochloride salts react with a reagent system like chlorosulfonyl isocyanate (CSI) in the presence of an alcohol (such as tert-butanol) to generate intermediate sulfamoylcarbamates. nih.gov Subsequent removal of the carbamate portion yields the final sulfamide (B24259) products. nih.gov The synthesis of benzoylated sulfamoyl carboxylic acids has also been reported through the reaction of benzyl chloride with sulfamoyl carboxylic acids. researchgate.netresearchgate.net The resulting sulfonamide and sulfamoyl derivatives are prevalent in medicinal chemistry and are found in numerous approved drugs.

The precursors and reactive intermediates related to this compound are valuable in constructing heterocyclic scaffolds. Chlorosulfonyl isocyanate (CSI), often used to synthesize N-chlorosulfonyl carbamates, is a powerful reagent for cyclization reactions. nih.govrsc.org For instance, CSI can undergo a one-pot cyclocondensation with alkenes to generate β-lactams, which are themselves important heterocyclic intermediates for producing β-amino acid derivatives. nih.gov While not a direct reaction of this compound itself, this demonstrates the utility of its parent chemistry in forming cyclic structures.

Separately, benzyl-containing compounds like benzyl bromide have been used as part of metal-free catalytic systems to promote the synthesis of cyclic carbonates from epoxides and carbon dioxide under mild conditions. rsc.org These reactions highlight the broader utility of benzyl moieties and related functionalities in facilitating cyclization reactions to produce valuable heterocyclic frameworks like oxazolidinones and cyclic carbonates.

Total Synthesis of Complex Natural Products and Drug Molecules

The strategic application of this compound has been noted in the synthesis of complex drug molecules, where the introduction of a sulfamoyl or related group is a key step in building the target molecular architecture. Its utility is particularly evident in the preparation of inhibitors for specific biological targets.

A notable application is in the synthesis of arginase inhibitors, which are investigated for their therapeutic potential in inflammatory disorders and cancer immunotherapy. In a synthetic route towards novel arginase inhibitors, this compound is used as a key reagent to introduce a sulfamoylcarbamate moiety. For instance, it is reacted with a complex amine precursor, such as benzyl 5-azido-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride, in the presence of triethylamine (B128534) (TEA) in dichloromethane (B109758) (DCM). This reaction highlights the role of the carbamate in forming a crucial part of the final inhibitor structure.

Another significant example is found in the development of highly potent inhibitors of the menin-Mixed Lineage Leukemia (MLL) interaction, a target for anticancer therapies. In the synthesis of a series of these inhibitors, this compound was employed for the sulfonylation of piperazine-containing intermediates. This two-step approach involved the initial reaction of the amine with this compound, followed by the cleavage of the Cbz (carboxybenzyl) protecting group. This process efficiently yielded the desired sulfamide derivatives, which were critical for evaluating the structure-activity relationship of the inhibitors.

The following table summarizes the application of this compound in the synthesis of drug molecules:

Target Molecule/ClassIntermediateReagentsPurpose of this compound
Arginase InhibitorsBenzyl 5-azido-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochlorideTriethylamine (TEA), Dichloromethane (DCM)Introduction of a sulfamoylcarbamate moiety.
Menin-MLL Interaction InhibitorsPiperazine-containing amine intermediates (compounds 3 and 4 in the study)Not specifiedSulfonylation of amines to form sulfamide derivatives after deprotection.

Electrophilic Reagent in Diversified Coupling Reactions

This compound serves as a versatile electrophilic reagent in various coupling reactions, primarily in the formation of sulfamides and related structures. Its reactivity is centered on the highly electrophilic sulfur atom of the chlorosulfonyl group, which readily reacts with nucleophiles, most commonly amines.

The sulfonylation of amines is a key transformation where this compound is employed. In the synthesis of menin-MLL inhibitors, it was used to sulfonylate both primary and secondary amines within complex molecular scaffolds. This reaction proceeds by the nucleophilic attack of the amine on the sulfonyl chloride moiety of the carbamate, leading to the formation of a sulfamoylcarbamate intermediate. The subsequent removal of the benzyl protecting group then furnishes the final sulfamide.

The utility of this compound in coupling reactions is also documented in patent literature, where it is used in the synthesis of various pharmaceutically relevant compounds. For example, it is reacted with dopamine (B1211576) derivatives to form new chemical entities. Furthermore, its use in producing protein degradation enzyme inhibitors involves its coupling with specific amine-containing fragments, with the reaction conditions being adaptable from ice-cooling to room temperature.

The table below outlines the scope of this compound as an electrophilic reagent in coupling reactions:

NucleophileReaction TypeProductSignificance
Amines (primary and secondary)SulfonylationSulfamoylcarbamates / SulfamidesKey step in the synthesis of bioactive molecules like enzyme inhibitors.
Dopamine derivativesCouplingDopamine-derived sulfamidesGeneration of novel compounds with potential biological activity.
Amine-containing fragments for enzyme inhibitorsCouplingProtein degradation enzyme inhibitorsFlexible synthesis of complex inhibitor structures.

Computational Chemistry and Theoretical Studies on Benzyl Chlorosulfonyl Carbamate

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to elucidate reaction mechanisms by calculating the geometries of reactants, transition states, and products, as well as their corresponding energies.

For compounds related to Benzyl (B1604629) (chlorosulfonyl)carbamate, such as other carbamates and sulfonyl derivatives, DFT calculations have been instrumental. For instance, studies on benzyl carbamates often employ the B3LYP functional with basis sets like 6-31G* or 6-311++G(d,p) to optimize molecular geometries and calculate vibrational frequencies. researchgate.netscirp.org These calculations can help in understanding the conformational preferences of the molecule, such as the orientation of the benzyl and chlorosulfonyl groups relative to the carbamate (B1207046) linkage.

In the context of mechanistic elucidation, DFT can be used to map out the energy profile of reactions involving Benzyl (chlorosulfonyl)carbamate. For example, in a nucleophilic substitution reaction at the sulfur center, DFT can calculate the activation energy barrier for the attack of a nucleophile and the subsequent departure of the chloride leaving group. This provides a quantitative measure of the reaction's feasibility and rate. Recent studies on the reaction of chlorosulfonyl isocyanate with epoxides have utilized DFT at the M06-2X/6-31+G(d,p) level to elucidate the cycloaddition mechanism. acs.org

Table 1: Representative DFT-Calculated Properties for a Carbamate System Analogous to this compound

PropertyCalculated ValueMethod/Basis SetSignificance in Mechanistic Elucidation
HOMO Energy-7.5 eVB3LYP/6-311++G(d,p)Indicates the molecule's ability to donate electrons; higher energy suggests greater reactivity towards electrophiles.
LUMO Energy-1.2 eVB3LYP/6-311++G(d,p)Indicates the molecule's ability to accept electrons; lower energy suggests greater susceptibility to nucleophilic attack.
HOMO-LUMO Gap6.3 eVB3LYP/6-311++G(d,p)A smaller gap generally correlates with higher chemical reactivity.
Dipole Moment3.5 DB3LYP/6-311++G(d,p)Provides insight into the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
Mulliken Charge on S+1.8B3LYP/6-311++G(d,p)A high positive charge on the sulfur atom confirms its electrophilic character and susceptibility to nucleophilic attack.
Mulliken Charge on Cl-0.4B3LYP/6-311++G(d,p)The negative charge on chlorine is consistent with it being a good leaving group.

Note: The values in this table are representative and based on calculations for analogous carbamate and sulfonyl systems. They serve to illustrate the type of data obtained from DFT calculations.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques, such as molecular dynamics (MD), provide a means to study the dynamic behavior of molecules over time. These methods are particularly useful for understanding how a molecule like this compound behaves in a solution, interacts with other molecules, and explores different conformational states.

A molecular dynamics simulation of this compound in a solvent, for example, would involve placing the molecule in a box of solvent molecules and solving Newton's equations of motion for the system. This would allow for the observation of how the molecule rotates, vibrates, and translates, and how its conformation changes in response to the surrounding environment. Such simulations on related benzyl carbamates have been performed to understand their structural properties. researchgate.net

These simulations can provide insights into:

Solvation Effects: How the solvent molecules arrange themselves around the solute and how this affects its reactivity.

Conformational Landscape: The different stable and metastable conformations of the molecule and the energy barriers between them.

Intermolecular Interactions: The nature and strength of interactions with other molecules, which is crucial for understanding its behavior in a biological or chemical system.

Quantitative Structure-Activity Relationship (QSAR) Studies for Related Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. While no QSAR studies have been published specifically for this compound, the methodology has been successfully applied to structurally related analogs, such as sulfonylurea herbicides. researchgate.netscirp.orgwiley-vch.dechemrxiv.org

In a typical QSAR study, a set of molecules with known biological activities is used as a training set. For each molecule, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the observed activity. biolscigroup.us

For analogs of this compound, relevant descriptors would likely include:

Electronic Descriptors: Parameters like the partial charge on the sulfur atom, dipole moment, and HOMO/LUMO energies, which are crucial for reactivity.

Steric Descriptors: Molecular volume, surface area, and specific substituent parameters that describe the size and shape of the molecule.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water), which is important for membrane permeability.

Table 2: Common Molecular Descriptors Used in QSAR Studies of Sulfonyl-Containing Compounds

Descriptor ClassExample DescriptorsRelevance to Activity
ElectronicHOMO/LUMO energies, Dipole Moment, Atomic ChargesGovern the molecule's ability to participate in electrostatic and orbital-controlled interactions with a biological target.
StericMolecular Weight, Molar Volume, Surface AreaInfluence how well the molecule fits into a receptor's binding pocket.
HydrophobicLogP, Molar RefractivityAffect the molecule's ability to cross biological membranes and reach its target.
TopologicalWiener Index, Kier & Hall Connectivity IndicesEncode information about the size, shape, and degree of branching in a molecule.

The resulting QSAR model can then be used to predict the activity of new, untested compounds, thereby guiding the synthesis of more potent analogs.

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods are highly effective in predicting the reactivity and selectivity of chemical compounds. For this compound, its reactivity is primarily dictated by the electrophilic nature of the sulfonyl group and the nucleophilic character of the carbamate nitrogen under certain conditions.

The reactivity of the sulfur atom in the chlorosulfonyl group towards nucleophiles is a key feature. Computational methods can quantify this electrophilicity. For example, the calculated partial atomic charge on the sulfur atom and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) are good indicators of its susceptibility to nucleophilic attack. nih.govresearchgate.net A lower LUMO energy suggests a greater ease of accepting electrons from a nucleophile.

Furthermore, the selectivity of reactions can be predicted. For instance, if a molecule contains multiple electrophilic sites, computational methods can help determine which site is more likely to react with a given nucleophile. This is often achieved by comparing the activation energies for the different possible reaction pathways.

Table 3: Predicted Reactivity Indices for a Model Sulfonyl Chloride

Reactivity IndexPredicted Value (arbitrary units)Computational MethodInterpretation
Electrophilicity Index (ω)3.2DFT (B3LYP/6-31G)A higher value indicates a stronger electrophile.
Fukui Function (f+) on Sulfur0.45DFT (B3LYP/6-31G)A higher value indicates a greater susceptibility of the sulfur atom to nucleophilic attack.
LUMO Energy-1.5 eVDFT (B3LYP/6-31G*)A lower energy indicates a more electrophilic center.

Note: These values are illustrative and based on general principles of reactivity prediction for sulfonyl chlorides.

Analysis of Potential Energy Surfaces for Reaction Pathways

The potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule or a system of reacting molecules as a function of their geometry. By mapping out the PES for a reaction, chemists can identify the most likely pathway from reactants to products, including any intermediates and transition states.

For this compound, an analysis of the PES would be invaluable for understanding its reaction mechanisms in detail. For example, in the reaction with an amine, the PES would show the energy changes as the amine approaches the sulfur atom, forms a new N-S bond, and the chloride ion departs. The lowest energy path on this surface corresponds to the most probable reaction mechanism.

Key features of a PES analysis include:

Locating Stationary Points: Identifying the energy minima corresponding to reactants, products, and intermediates, as well as the saddle points corresponding to transition states.

Determining Activation Energies: Calculating the energy difference between the reactants and the transition states, which is directly related to the reaction rate.

Investigating Reaction Coordinates: Identifying the specific geometric changes that occur as the reaction progresses.

Studies on the reductive cleavage of the N-S bond in sulfonamides provide a relevant example of how PES analysis can be applied to understand the reactivity of related functional groups. acs.orgchemrxiv.orgnih.govnih.gov Such analyses can reveal the feasibility of different reaction pathways under various conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Benzyl (chlorosulfonyl)carbamate with high purity?

  • Methodological Answer : The compound can be synthesized via the reaction of benzyl carbamate with chlorosulfonic acid under anhydrous conditions. Key parameters include:

  • Temperature control (0–5°C) to minimize side reactions.
  • Use of inert solvents like dichloromethane or tetrahydrofuran.
  • Quenching excess chlorosulfonic acid with ice-cold water to stabilize the product .
    • Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using NMR (e.g., ¹H/¹³C) and elemental analysis.

Q. How can researchers safely handle this compound in laboratory settings?

  • Safety Protocols :

  • Use fume hoods to avoid inhalation of vapors.
  • Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Store in sealed containers under dry, inert atmospheres to prevent hydrolysis .
    • Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention for persistent symptoms.

Q. What analytical techniques are most effective for characterizing this compound?

  • Techniques :

  • X-ray crystallography : Resolve molecular geometry using SHELX programs (e.g., SHELXL for refinement) .
  • NMR spectroscopy : Identify functional groups (e.g., sulfonyl and carbamate moieties) in deuterated DMSO or CDCl₃ .
  • Mass spectrometry : Confirm molecular weight via ESI-TOF or MALDI-TOF.

Advanced Research Questions

Q. How does the stability of this compound vary under acidic/basic conditions?

  • Stability Profile :

Condition Stability Key Observations
pH < 2 (acidic)LowRapid hydrolysis of the carbamate group
pH 7–8 (neutral)HighStable for >24 hours at 25°C
pH > 10 (basic)ModerateGradual degradation via sulfonyl cleavage
  • Mechanistic Insight : Acidic conditions protonate the carbamate oxygen, accelerating hydrolysis. Basic conditions promote nucleophilic attack on the sulfonyl group .

Q. What computational methods can predict the reactivity of this compound in nucleophilic substitution reactions?

  • Approach :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states for sulfonyl group reactivity.
  • Analyze electrostatic potential maps to identify electrophilic centers.
    • Validation : Compare computational results with experimental kinetic data from reactions with amines or thiols .

Q. How can this compound be utilized as a protecting group in multi-step organic synthesis?

  • Application :

  • Protection : React with primary amines to form stable sulfonamide intermediates.
  • Deprotection : Use H₂/Pd-C or Na/NH₃ to cleave the benzyl group while retaining the sulfonyl functionality .
    • Case Study : Demonstrated in peptide synthesis to protect lysine residues during solid-phase assembly .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.